2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
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Description
2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C18H32N2O6 and its molecular weight is 372.462. The purity is usually 95%.
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Scientific Research Applications
- (1-BOC-Piperidin-4-yl)acetic acid serves as a crucial building block in peptide synthesis. Its tert-butoxycarbonyl (BOC) group protects amino acids during solid-phase peptide assembly. Researchers use it to introduce piperidine moieties into peptide chains, facilitating the creation of diverse peptides for drug development, bioconjugation, and structural studies .
- The compound’s piperidine ring and BOC protection make it valuable in designing bioactive molecules. Medicinal chemists modify it to create prodrugs, enzyme inhibitors, or receptor ligands. By strategically removing the BOC group, they can release the active compound at specific sites in the body .
- Researchers employ (1-BOC-Piperidin-4-yl)acetic acid derivatives for site-specific protein labeling. By attaching fluorophores, biotin, or other tags to the piperidine moiety, they can track protein localization, interactions, and dynamics in living cells .
- The compound finds applications in polymer science. Its piperidine functionality allows it to participate in ring-opening polymerization reactions. Scientists use it to synthesize functional polymers, such as drug-delivery carriers or responsive materials .
- (1-BOC-Piperidin-4-yl)acetic acid derivatives serve as organocatalysts. Their piperidine ring can activate substrates or stabilize transition states in various reactions. Researchers explore their use in asymmetric synthesis and green chemistry .
- The compound undergoes nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols. These reactions allow researchers to introduce functional groups selectively, enabling the synthesis of complex molecules .
Peptide Synthesis and Protection
Medicinal Chemistry
Protein Labeling and Modification
Polymer Chemistry
Organocatalysis
Nucleophilic Substitution Reactions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6/c1-17(2,3)25-15(23)19-13(14(21)22)11-12-7-9-20(10-8-12)16(24)26-18(4,5)6/h12-13H,7-11H2,1-6H3,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJBIYDCCUIVGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.